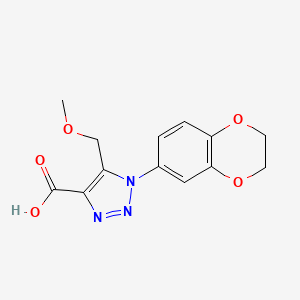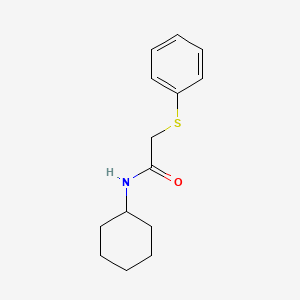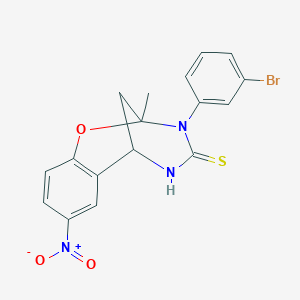![molecular formula C18H16N4O4S B2627989 N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1795298-76-8](/img/structure/B2627989.png)
N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a tetrahydrothiazolo ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several ring structures, including a furan ring, a pyridine ring, and a tetrahydrothiazolo ring. These rings could potentially interact in interesting ways, depending on the exact 3D structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups in its structure. For example, the nitrogen atoms in the pyridine and tetrahydrothiazolo rings could potentially act as nucleophiles in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups in its structure. For example, the presence of the nitrogen atoms could potentially make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide, also known as N-[5-(2-methoxypyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique structure, which allows it to interact with various biological targets. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug design, particularly in targeting diseases that involve protein misfolding or enzyme dysfunction .
Cancer Research
The compound’s structure suggests it could be used in cancer research, particularly in the development of novel anticancer agents. Its ability to inhibit specific enzymes involved in cancer cell proliferation and survival could make it a valuable tool in the design of targeted cancer therapies .
Neurodegenerative Disease Studies
Given its potential to interact with neural receptors and enzymes, this compound could be useful in studying neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in understanding the mechanisms of these diseases and in developing therapeutic agents that can modulate neural pathways .
Antimicrobial Research
The compound’s unique chemical structure may also lend itself to the development of new antimicrobial agents. Its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes could be explored to combat antibiotic-resistant strains of bacteria .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications, making it a valuable intermediate in the synthesis of heterocyclic compounds and other complex organic molecules .
Biochemical Assays
The compound can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its ability to bind to specific enzymes and proteins makes it a useful tool in the development of assays that can screen for enzyme inhibitors or activators .
Future Directions
properties
IUPAC Name |
N-[5-(2-methoxypyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-25-16-11(4-2-7-19-16)17(24)22-8-6-12-14(10-22)27-18(20-12)21-15(23)13-5-3-9-26-13/h2-5,7,9H,6,8,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZAWACDUAHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)





![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)


![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)